Methyl 3-chloro-4-ethoxybenzoate
Description
Contextualization of Halogenated and Alkoxy-Substituted Benzoate (B1203000) Derivatives in Organic Synthesis and Medicinal Chemistry
The introduction of halogen and alkoxy substituents onto the benzoate framework significantly modulates the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. Halogen atoms, such as chlorine, are known to enhance the metabolic stability of drug candidates and can participate in halogen bonding, a non-covalent interaction that can influence protein-ligand binding. The position of the halogen on the aromatic ring is crucial; for instance, meta-substituted chloro- and bromo-benzoic acids have been shown to selectively yield less sterically hindered isocoumarins in certain cyclization reactions. mdpi.com
Alkoxy groups, like the ethoxy group, are important pharmacophoric features that can improve a compound's pharmacokinetic profile. mdpi.com They are known to participate in hydrogen bonding and can influence the regioselectivity of C-H activation reactions, a powerful tool in modern organic synthesis for creating complex molecular architectures. mdpi.com The interplay between halogen and alkoxy substituents can lead to synergistic effects, resulting in compounds with enhanced biological potency. For example, studies on altholactone (B132534) derivatives have shown that the introduction of a halogenated benzoyl group can significantly enhance antifungal activity. nih.gov Specifically, derivatives containing chloro and bromo substituents have demonstrated potent activity against various fungal strains. nih.gov This highlights the importance of these substitution patterns in the design of new therapeutic agents.
Rationale for Dedicated Academic Inquiry into Methyl 3-chloro-4-ethoxybenzoate
This compound serves as a compelling subject for dedicated academic inquiry due to its unique combination of a chloro substituent at the meta-position and an ethoxy group at the para-position relative to the methyl ester. This specific arrangement of functional groups suggests a potential for interesting and useful chemical and biological properties. The chloro group can influence the acidity of the aromatic protons and act as a site for further functionalization, while the ethoxy group can modulate the compound's solubility and electronic properties.
Overview of Research Trajectories for this compound and Closely Related Analogs
Research into this compound and its analogs is primarily focused on their synthetic accessibility and their potential as building blocks for more complex molecules. The development of efficient synthetic routes to these compounds is a key area of investigation. For instance, methods for the synthesis of substituted benzoates often involve the esterification of the corresponding benzoic acids. rsc.org The synthesis of related chloromethyl benzoic acids has been explored through one-step reactions from benzoyl chloride and paraformaldehyde, highlighting the search for efficient and scalable synthetic methods. google.comscirp.org
In the realm of medicinal chemistry, research has demonstrated that halogenated benzoate derivatives can exhibit significant biological activity. nih.govnih.gov For example, various halogenated marine natural products, some containing a benzoate moiety, have shown promising antibacterial and antifungal properties. nih.govmdpi.com The exploration of the biological potential of this compound and its analogs is a logical progression of this research, with a focus on identifying novel therapeutic applications. Furthermore, the study of how alkoxy substituents influence the regioselectivity of C-H activation reactions in benzoic acids opens up new avenues for the use of these compounds as synthons in the construction of complex heterocyclic systems. mdpi.com
Below is a table summarizing the key properties of this compound and some of its closely related analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C10H11ClO3 | 214.64 | 185353-89-1 |
| Ethyl 3-chloro-4-ethoxybenzoate | C11H13ClO3 | 228.67 | 480439-11-0 |
| Methyl 3-chloro-4-methylbenzoate | C9H9ClO2 | 184.62 | 56525-63-4 |
| 3-Chloro-4-methylbenzoic acid | C8H7ClO2 | 170.59 | 5162-82-3 |
| Methyl 3-chloro-4-ethylbenzoate | C10H11ClO2 | 198.64 | 1081551-72-5 |
| Methyl 4-ethoxybenzoate | C10H12O3 | 180.20 | 23676-08-6 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-4-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVCZXIJTAKZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602569 | |
| Record name | Methyl 3-chloro-4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192512-43-9 | |
| Record name | Methyl 3-chloro-4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Chloro 4 Ethoxybenzoate and Analogous Benzoate Esters
Established Synthetic Pathways for Benzoate (B1203000) Ester Formation
Traditional methods for synthesizing benzoate esters like Methyl 3-chloro-4-ethoxybenzoate are foundational in organic chemistry and rely on well-understood reaction mechanisms.
Direct Esterification: The most common method for preparing esters is the Fischer-Speier esterification. libretexts.orgorganic-chemistry.org This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. For the synthesis of this compound, this would entail reacting 3-chloro-4-ethoxybenzoic acid with methanol (B129727). sigmaaldrich.com The reaction is an equilibrium process, and to achieve high yields, it is typically performed by either using a large excess of the alcohol (methanol) to shift the equilibrium towards the product or by removing the water formed during the reaction, often through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus. libretexts.orgoperachem.com
The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org The alcohol then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. libretexts.org
Transesterification: This process converts one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For instance, if Ethyl 3-chloro-4-ethoxybenzoate were more readily available, it could be converted to the methyl ester by reacting it with an excess of methanol in the presence of an acid or base catalyst. sigmaaldrich.com Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. organic-chemistry.org The reaction is reversible and driven to completion by using a large excess of the new alcohol. libretexts.org
| Catalyst Type | Examples | Application |
| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Widely used in both Fischer esterification and transesterification due to high catalytic activity. organic-chemistry.orgoperachem.com |
| Lewis Acids | Boron Trifluoride (BF₃), Hafnium(IV) and Zirconium(IV) salts | Effective catalysts that activate the carboxylic acid towards nucleophilic attack. organic-chemistry.org |
| Solid-Phase Catalysts | Ion-exchange resins, Zeolites | Offer advantages in product purification as they can be easily filtered out from the reaction mixture. |
The ethoxy group on the aromatic ring can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.org
In the context of synthesizing this compound, a plausible precursor would be Methyl 3,4-dichlorobenzoate. The carboxylate group (-COOCH₃) is an electron-withdrawing group that activates the ring towards nucleophilic attack. A nucleophile, such as sodium ethoxide (NaOEt), can then displace one of the chlorine atoms. The reaction proceeds via an addition-elimination mechanism, where the ethoxide ion attacks the carbon bearing a leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgquizlet.com The leaving group is subsequently eliminated, restoring the aromaticity of the ring.
The regioselectivity of the substitution is critical. In a molecule like 3,4-dichloronitrobenzene, a close analogue, the incoming nucleophile preferentially displaces the chlorine atom at the C4 position (para to the activating nitro group) rather than the C3 position (meta). chegg.com This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electron-withdrawing group only when the attack occurs at the ortho or para positions. masterorganicchemistry.com A similar selectivity would be expected for Methyl 3,4-dichlorobenzoate, favoring the formation of this compound.
| Precursor | Position of Leaving Group | Activating Group | Expected Product | Rationale |
| Methyl 3,4-dichlorobenzoate | C4 (para to -COOCH₃) | -COOCH₃ | This compound | The intermediate is stabilized by resonance involving the ester group. masterorganicchemistry.com |
| Methyl 3,4-dichlorobenzoate | C3 (meta to -COOCH₃) | -COOCH₃ | Methyl 4-chloro-3-ethoxybenzoate | This pathway is less favored as the negative charge cannot be delocalized onto the ester group. masterorganicchemistry.com |
| Methyl 3-chloro-4-fluorobenzoate | C4 (para to -COOCH₃) | -COOCH₃ | This compound | Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which makes the attacked carbon more electrophilic. organicchemistrytutor.com |
An alternative synthetic route involves the direct chlorination of an appropriate precursor, such as Methyl 4-ethoxybenzoate. nih.gov In electrophilic aromatic substitution, the regiochemical outcome is governed by the directing effects of the substituents already present on the ring. The ethoxy group (-OCH₂CH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The methoxycarbonyl group (-COOCH₃) is a deactivating, meta-directing group.
When chlorinating Methyl 4-ethoxybenzoate, the powerful ortho, para-directing effect of the ethoxy group dominates. Since the para position is already occupied by the ester group, electrophilic attack by chlorine will be directed to the positions ortho to the ethoxy group, which are C3 and C5. This leads to the regioselective formation of this compound.
Advanced and Specialized Synthetic Approaches
Modern synthetic chemistry offers more sophisticated methods that can provide higher efficiency, selectivity, or milder reaction conditions.
Palladium-catalyzed cross-coupling and C-H functionalization reactions are powerful tools for creating derivatives of aromatic compounds. nih.govnih.gov While not typically used for the primary synthesis of this compound itself, these methods are invaluable for synthesizing its analogues by modifying the aromatic core.
For example, palladium-catalyzed C-H activation can be used to introduce various functional groups at specific positions on the benzene (B151609) ring, guided by a directing group. acs.orgnih.gov The ester or ethoxy group on the this compound ring could potentially direct the palladium catalyst to functionalize one of the remaining C-H bonds, allowing for the synthesis of more complex derivatives. This methodology offers a route to novel compounds with potentially interesting chemical or biological properties. nih.gov The development of water-based micellar catalysis for palladium-coupling reactions also points toward more sustainable and efficient synthetic futures. youtube.com
The application of ultrasonic irradiation is a green chemistry technique known to enhance reaction rates and yields in many organic syntheses, including esterification. slideshare.netslideshare.net Sonochemistry works through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots of intense temperature and pressure.
In the context of ester synthesis, ultrasound offers several advantages:
Increased Reaction Rates: It can dramatically shorten reaction times compared to conventional heating methods. For example, some esterifications that require hours of reflux can be completed in much shorter periods at ambient temperature. slideshare.net
Higher Yields: The intense mixing and emulsification caused by ultrasound can overcome mass transfer limitations, especially in heterogeneous systems, leading to higher product yields. nih.gov
Milder Conditions: Reactions can often be conducted at lower temperatures, which helps to minimize the formation of side products. frontiersin.org
Studies on the ultrasound-assisted synthesis of various esters have consistently shown improved efficiency over silent (non-sonicated) reactions. nih.govfrontiersin.org
| Parameter | Conventional Method (Heating) | Ultrasound-Assisted Method | Advantage of Ultrasound |
| Reaction Time | Often requires several hours of reflux. operachem.com | Can be completed in shorter times (e.g., 2 hours or less). nih.govfrontiersin.org | Faster reaction completion. |
| Temperature | Typically requires elevated temperatures (reflux). operachem.com | Can often be performed at or near room temperature. frontiersin.org | Energy savings, reduced side reactions. |
| Yield | Variable, can be limited by equilibrium. | Often higher due to enhanced mass transfer and rate. nih.gov | Improved process efficiency. |
| Energy Input | Sustained heating required. | Short bursts or continuous low-power irradiation. | Potentially lower energy consumption. |
Synthetic Routes to Key Precursors and Intermediates
Preparation of 4-Amino-3-ethoxybenzoate and 3-Chloro-4-aminobenzoate Analogs
The synthesis of aminobenzoate analogs is crucial for the preparation of various pharmaceutical and chemical compounds.
A common method for preparing 4-aminobenzoate (B8803810) derivatives is through the reduction of the corresponding nitro compound. For example, ethyl 4-aminobenzoate can be synthesized by the reduction of ethyl 4-nitrobenzoate. orgsyn.org A method utilizing indium in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695) has been described for this selective reduction. orgsyn.org Another approach involves the reduction of 3-methyl-4-nitrobenzoic acid using reduced iron powder and ammonium chloride to produce 3-methyl-4-aminobenzoic acid with a yield of up to 90.1%. google.com
The synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide involves the reduction of 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide using zinc and sodium hydroxide. google.com This method boasts a high yield of 95% or more. google.com
The preparation of ethyl 4-amino-3-methylbenzoate has been achieved through a process starting with ethyl 4-aminobenzoate (Benzocaine). orgsyn.org This method illustrates a general approach for the ortho-alkylation of anilines. orgsyn.org
The synthesis of 3-amino-4-chlorobenzohydrazide has also been reported, which can be used in affinity chromatography for enzyme purification. researchgate.net
These synthetic routes provide access to key aminobenzoate intermediates that can be further modified to produce a variety of substituted benzoate esters.
Derivatization from Hydroxybenzoates
Hydroxybenzoates serve as versatile starting materials for the synthesis of a wide array of benzoate ester derivatives. A common method for their derivatization is through Williamson etherification. For instance, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate was synthesized from ethyl 4-hydroxybenzoate (B8730719) and 11-bromoundecanoic acid hexylamide. mdpi.com This reaction typically involves a base, such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in a solvent such as DMF. mdpi.com
Esterification of the hydroxyl group is another important derivatization pathway. Methyl salicylate, a hydroxybenzoate, can be acetylated at its phenolic hydroxyl group to form an ester that reacts rapidly in a strong acid to yield aromatic ketones. mdpi.com
The direct esterification of the carboxylic acid group of a hydroxybenzoic acid is also a fundamental transformation. For example, 4-methylsalicylic acid can be reacted with diethyl sulfate (B86663) in the presence of potassium carbonate to yield ethyl-2-ethoxy-4-methylbenzoate. google.com
Furthermore, p-hydroxybenzoic acid esters, such as methyl, ethyl, and propyl parabens, can be synthesized and have been identified in commercial extracts, although their presence may sometimes be due to their use as additives. nih.gov
The reactivity of the hydroxyl group allows for the introduction of various functionalities, making hydroxybenzoates key precursors in the synthesis of complex molecules.
One-Step Synthesis Approaches for Halogenated Benzoic Acid Derivatives
The development of one-step synthesis methods for halogenated benzoic acid derivatives is highly desirable for improving efficiency and reducing costs in industrial processes.
Another example of a direct halogenation process is the nitration of a benzoic acid derivative, followed by hydrolysis to obtain the desired halogenated benzoic acid. For instance, 2-chloro-4-fluoro-5-nitrobenzotrichloride can be synthesized and then hydrolyzed to 2-chloro-4-fluoro-5-nitrobenzoic acid. googleapis.com
The synthesis of halogenated benzoic acid derivatives can also be achieved through a sequence of diazotization and fluorination of an appropriate amino-benzoic acid precursor. google.com Although this may involve multiple transformations, it can be considered a direct route from a readily available starting material.
These one-step or streamlined synthetic approaches are crucial for the economical production of halogenated benzoic acid derivatives, which are important intermediates in the pharmaceutical and agrochemical industries. google.comresearchgate.net
Reactivity and Reaction Mechanisms of Methyl 3 Chloro 4 Ethoxybenzoate and Its Structural Analogs
Electrophilic and Nucleophilic Reaction Pathways of the Benzoate (B1203000) Moiety
The benzoate moiety of Methyl 3-chloro-4-ethoxybenzoate presents two primary sites for chemical reactions: the aromatic ring and the carbonyl carbon of the ester group.
Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution, but its reactivity is modulated by its substituents. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Conversely, the ethoxy group (-OCH₂CH₃) is a strongly activating, electron-donating group due to resonance, while the chloro group (-Cl) is deactivating via induction but can donate electron density through resonance. The powerful activating effect of the ethoxy group generally dominates, making the ring more susceptible to electrophilic attack than unsubstituted methyl benzoate, despite the presence of two deactivating groups.
Nucleophilic Acyl Substitution: The ester functional group is susceptible to nucleophilic acyl substitution at the electrophilic carbonyl carbon. This is a characteristic reaction of carboxylic acid derivatives, including esters. vanderbilt.edulibretexts.org The reaction proceeds through a two-step mechanism involving the addition of a nucleophile to form a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, methoxide). vanderbilt.edustudy.com The rate of this reaction is sensitive to the electronic environment; electron-withdrawing substituents on the benzene ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack.
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity in electrophilic aromatic substitution reactions of this compound is determined by the directing effects of the existing substituents.
Methoxycarbonyl Group (-COOCH₃): As a deactivating group, it directs incoming electrophiles to the meta position (C5).
Ethoxy Group (-OCH₂CH₃): As a strongly activating group, it directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the ester, it directs to the ortho positions (C3 and C5). The C3 position is already substituted with chlorine.
Chloro Group (-Cl): As a deactivating group, it directs incoming electrophiles to the ortho and para positions (C2 and C5).
The directing effects are synergistic towards the C5 position, making it the most probable site for electrophilic attack. The strong activating and directing influence of the para-ethoxy group is the dominant factor in determining this regiochemical outcome. Stereoselectivity is not typically a primary consideration in these reactions unless a new chiral center is formed.
Intramolecular Interactions and Ortho Effects in Substituted Benzoate Esters
The arrangement of substituents in this compound gives rise to potential intramolecular interactions and steric effects. The chlorine atom is positioned ortho to the methoxycarbonyl group, leading to what is known as an "ortho effect."
The ortho effect can influence the reactivity of the ester group through steric hindrance. The presence of the adjacent chlorine atom can sterically impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down reactions like hydrolysis compared to its meta or para-substituted isomers. wikipedia.orgrsc.org Furthermore, steric hindrance from an ortho-substituent can force the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgnih.gov This twisting can disrupt the resonance between the carbonyl group and the aromatic ring, which in turn can alter the electronic properties and reactivity of the ester. nih.govquora.com While intramolecular hydrogen bonding is a significant consideration in some substituted benzoates (e.g., 2-hydroxybenzoates), it is not a factor in this specific molecule.
Hydrolytic Stability and Ester Cleavage Mechanisms under Varied Conditions
The cleavage of the ester bond in this compound, known as hydrolysis, can be catalyzed by either acid or base. quora.comstudy.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the reaction typically follows a bimolecular nucleophilic acyl substitution mechanism (BAc2). stackexchange.com A hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of a methoxide ion, which is then protonated to form methanol (B129727), yielding the carboxylate salt. study.com
Acid-Catalyzed Hydrolysis: In acidic media, the mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by a weak nucleophile like water. This is followed by proton transfer and elimination of methanol to yield the carboxylic acid. byjus.com
The hydrolytic stability is influenced by the electronic effects of the ring substituents. Electron-withdrawing groups generally accelerate base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic. The Hammett equation is often used to quantify these effects, with the reaction constant (ρ) indicating the sensitivity of the reaction to substituent effects. wikipedia.orgdalalinstitute.com For the alkaline hydrolysis of ethyl benzoates, the reaction constant is positive (ρ = +2.498), indicating that electron-withdrawing substituents increase the reaction rate. wikipedia.orgdalalinstitute.com Therefore, the electron-withdrawing chloro group would be expected to increase the rate of hydrolysis, while the electron-donating ethoxy group would decrease it. The net effect depends on the balance of these opposing influences and the steric hindrance from the ortho-chloro group.
In cases of significant steric hindrance around the carbonyl carbon, an alternative bimolecular, base-catalyzed, alkyl-oxygen cleavage (BAl2) mechanism may occur. stackexchange.com This involves the nucleophile (hydroxide) attacking the methyl carbon of the ester in an SN2 reaction, though this is less common for methyl esters. stackexchange.com
Comparative Reactivity Studies with Positional Isomers and Related Derivatives
The reactivity of this compound is best understood when compared with its positional isomers. The specific placement of the chloro and ethoxy groups significantly alters the electronic and steric environment of the molecule, leading to different reaction outcomes and rates.
For instance, in electrophilic aromatic substitution, an isomer like Methyl 4-chloro-3-ethoxybenzoate would yield a different major product. The 3-ethoxy group would direct to positions 2, 4, and 6, while the 4-chloro group would direct to positions 2 and 6. This would likely result in substitution at the C2 or C6 position, a different outcome than the C5 substitution predicted for this compound.
The rate of hydrolysis would also differ. In Methyl 4-chloro-3-ethoxybenzoate , the chloro group is meta to the ester and exerts a purely inductive electron-withdrawing effect without the steric ortho effect. This might lead to a faster hydrolysis rate compared to the 3-chloro isomer, where steric hindrance could slow the reaction. The Hammett substituent constants (σ) can be used to predict these electronic effects on reaction rates. bluffton.eduviu.ca
| Compound | Predicted Major Site of Electrophilic Substitution | Key Factors Influencing Reactivity |
|---|---|---|
| This compound | C5 | Dominant ortho directing effect of the strong activating C4-ethoxy group. Synergistic directing effect from C3-chloro group. |
| Methyl 4-chloro-3-ethoxybenzoate | C2 or C6 | Strong ortho, para directing C3-ethoxy group and ortho directing C4-chloro group both activate the C2 and C6 positions. |
| Methyl 2-chloro-4-ethoxybenzoate | C5 | Strong ortho directing C4-ethoxy group and para directing C2-chloro group both activate the C5 position. |
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Synthetic Intermediate for Complex Molecules
The reactivity of the functional groups on the benzene (B151609) ring of Methyl 3-chloro-4-ethoxybenzoate allows for a variety of chemical transformations, positioning it as a valuable precursor in multi-step synthetic pathways.
Precursor to Pharmaceutical Building Blocks and Active Pharmaceutical Ingredients
The structural motif of this compound is found within several classes of pharmacologically active molecules. Its derivatives serve as crucial intermediates in the synthesis of various drugs. For instance, substituted ethoxybenzoic acids are key components in the synthesis of drugs like repaglinide, an oral hypoglycemic agent used in the management of type 2 diabetes. The synthesis of a key intermediate for repaglinide, ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate, highlights the importance of the ethoxybenzoate scaffold. google.com
Furthermore, the synthesis of other complex pharmaceuticals often involves intermediates with similar substitution patterns. For example, the synthesis of the anticancer drug gefitinib (B1684475) starts from methyl 3-hydroxy-4-methoxybenzoate, a compound structurally related to this compound. The synthetic route involves alkylation, nitration, reduction, cyclization, and amination reactions, demonstrating the types of transformations that such benzoate (B1203000) derivatives can undergo to build complex active pharmaceutical ingredients. mdpi.com Similarly, the synthesis of mosapride, a gastroprokinetic agent, utilizes 2-ethoxy-4-amino-5-chlorobenzoic acid, further underscoring the utility of chloro- and ethoxy-substituted benzoic acids in medicinal chemistry. google.com
The following table outlines key pharmaceutical ingredients and their related intermediates that share structural similarities with this compound.
| Active Pharmaceutical Ingredient | Key Intermediate | Therapeutic Class |
| Repaglinide | Ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate google.com | Oral hypoglycemic agent |
| Gefitinib | Methyl 3-hydroxy-4-methoxybenzoate mdpi.com | Anticancer agent |
| Mosapride | 2-Ethoxy-4-amino-5-chlorobenzoic acid google.com | Gastroprokinetic agent |
Synthesis of Agrochemical Intermediates, Including Pesticides and Herbicides
In the field of agrochemicals, the precise arrangement of substituents on an aromatic ring is critical for biological activity. While direct use of this compound in a commercial pesticide or herbicide is not widely documented, its structural elements are present in various agrochemical classes. For instance, chlorobenzoic acid derivatives are known precursors to herbicides. The synthesis of herbicidal compounds often involves the coupling of substituted benzoic acids with other heterocyclic moieties.
The reactivity of the chloro and ester groups allows for the introduction of various functionalities necessary for pesticidal or herbicidal action. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride. This reactive intermediate can then be coupled with amines or alcohols to form amides or esters with desired biological properties.
Intermediate in the Preparation of Sulfonamide and Sulfonate Derivatives
The presence of the chloro and ethoxy groups on the benzene ring of this compound influences the regioselectivity of subsequent electrophilic substitution reactions, such as chlorosulfonation. The resulting chlorosulfonylated derivatives are highly valuable intermediates for the synthesis of sulfonamides and sulfonates. These functional groups are integral to a wide range of pharmaceuticals, including antibacterial drugs and diuretics. The reaction of a chlorosulfonyl derivative with an amine yields a sulfonamide, a key functional group in many biologically active compounds.
Development of Functional Materials and Specialized Formulations
The unique molecular structure of this compound also lends itself to applications in materials science, where precise molecular architecture dictates the macroscopic properties of a material.
Integration into Polymeric Structures and Coatings
Substituted benzoates can be incorporated into polymer chains to modify the properties of the resulting material. The ester group of this compound can undergo transesterification reactions, allowing it to be integrated into polyester (B1180765) backbones. The presence of the chloro and ethoxy groups can impart specific properties to the polymer, such as altered solubility, thermal stability, and refractive index. These modified polymers could find use in specialized coatings, films, and other advanced material applications.
Investigation in Liquid Crystalline Systems and Mesophase Behavior
Ethoxybenzoate derivatives are well-known components of liquid crystalline materials. oup.comnih.govrsc.org The rod-like shape of these molecules, combined with the polarizability of the aromatic ring and the dipole moments of the functional groups, facilitates the formation of mesophases. The specific nature of the substituents on the benzoate core, such as the chloro and ethoxy groups in this compound, can significantly influence the transition temperatures, mesophase type (e.g., nematic, smectic), and the electro-optical properties of the liquid crystal. mdpi.com Research into the liquid crystalline properties of various substituted benzoates is ongoing, with the aim of developing new materials for display technologies and other photonic applications. mdpi.comresearchgate.net
The following table summarizes the key properties and potential applications of materials derived from ethoxybenzoate structures.
| Material Class | Key Structural Feature | Influenced Properties | Potential Applications |
| Polymers | Incorporation of benzoate moiety | Solubility, thermal stability, refractive index | Specialized coatings, advanced films |
| Liquid Crystals | Rod-like molecular shape, polar groups | Transition temperatures, mesophase behavior, electro-optical properties mdpi.com | Display technologies, photonics rsc.orgmdpi.comresearchgate.net |
Pharmacological and Biological Research Investigations
Medicinal Chemistry Applications and Drug Discovery Endeavors
Methyl 3-chloro-4-ethoxybenzoate serves as a valuable starting material or intermediate in the synthesis of more complex, biologically active molecules. researchgate.netnih.gov Its structure offers several points for chemical modification, including the methyl ester, the aromatic ring, and the chloro and ethoxy substituents. Medicinal chemists utilize these features to generate libraries of novel compounds for biological screening. nih.gov
Standard synthetic transformations can be applied to this scaffold. The ester group, for instance, can be readily converted into an amide via reactions with various amines, a common step in creating compounds that can form stable interactions with biological targets. mdpi.com The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents direct the position of new functional groups. Moreover, the ethoxy group can be cleaved to reveal a phenol, which can then be used for subsequent alkylation or etherification reactions to introduce diverse side chains. nih.gov
This strategic derivatization allows for the systematic exploration of the structure-activity relationship (SAR), where modifications are made to enhance potency, selectivity, or pharmacokinetic properties. nih.govscispace.com For example, derivatives of related 4-amino-3-chloro benzoate (B1203000) esters have been synthesized to create compounds targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov The synthesis often involves a multi-step process beginning with a core structure like this compound, followed by reactions such as nitration, reduction of the nitro group to an amine, and subsequent coupling with other molecules to build the final bioactive agent. nih.gov
Derivatives originating from the this compound scaffold have been investigated for their potential to modulate key biological pathways implicated in various diseases.
While the core structure of this compound has not been directly reported in mainstream antimalarial research, related chemical motifs have been explored. For instance, studies on compounds like 3-chloro-4-(4-chlorophenoxy) aniline (B41778) have shown that the 3-chloro-4-substituted aniline scaffold can serve as a basis for agents with antiplasmodial activity. nih.govnih.govmalariaworld.org These findings suggest that the chloro-substituted aromatic core is of interest in the design of antimalarials, even though derivatives of this compound itself have not been a primary focus in this specific therapeutic area. nih.gov
Selective Estrogen Receptor Modulators (SERMs) are compounds that bind to estrogen receptors (ERs) but exhibit tissue-specific agonist or antagonist activity. nih.govnih.gov The search for new SERMs with improved profiles is an active area of research. nih.govrsc.org While no SERMs have been explicitly synthesized from this compound, its structure represents a viable starting point for such endeavors.
The design of SERMs often incorporates multiple aromatic rings linked together, with a key basic side chain required for antagonistic activity. rsc.orgrsc.org The 3-chloro-4-ethoxybenzoate moiety could theoretically serve as one of these aromatic rings. In medicinal chemistry, the introduction of a halogen atom like chlorine onto a phenyl ring is a common strategy to modulate receptor binding affinity, selectivity, and metabolic stability. nih.gov Therefore, incorporating this scaffold into known SERM frameworks is a rational design strategy for generating novel potential drug candidates.
Table 1: Conceptual Design of a SERM Incorporating the 3-Chloro-4-ethoxybenzoyl Moiety
| Component of SERM | Potential Role of this compound Derivative |
| Core Scaffold | Could be part of a triphenylethylene (B188826) or benzothiophene (B83047) core. |
| Aryl Ring A | The 3-chloro-4-ethoxyphenyl group could serve as one of the key aryl rings. |
| Aryl Ring B | A second phenyl group, often with a hydroxyl for key interactions. |
| Basic Side Chain | An aminoethoxy side chain, crucial for antagonist activity, would be added. |
| Influence of 3-Cl | The chloro group could enhance binding affinity or alter the conformation of the ligand-receptor complex, potentially fine-tuning the agonist/antagonist profile. |
This table is a conceptual representation of how the specified compound could be used in rational drug design based on established principles for SERMs.
Histone Deacetylase (HDAC) inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes. google.com Their general structure consists of three key parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. nih.govnih.gov
The 3-chloro-4-ethoxybenzoyl moiety from this compound could theoretically function as an effective cap group in the design of novel HDAC inhibitors. nih.gov The cap group's role is to provide bulk and make specific interactions at the rim of the active site tunnel, contributing to the inhibitor's potency and isoform selectivity. The substitution pattern of the benzoyl group—containing both a chloro and an ethoxy group—offers specific steric and electronic properties that could be exploited to optimize these interactions. Although this is a rational approach in medicinal chemistry, specific research utilizing this exact fragment for HDAC inhibition has not been prominently documented. nih.gov
Table 2: Pharmacophore Model for a Hypothetical HDAC Inhibitor
| Pharmacophore Component | Example Structure Element | Role of this compound |
| Cap Group | Aromatic or aliphatic group | The 3-chloro-4-ethoxybenzoyl group could serve as the cap, interacting with the enzyme surface. |
| Linker | Alkyl chain (e.g., -(CH₂)₅-) | Connects the cap to the zinc-binding group. |
| Zinc-Binding Group (ZBG) | Hydroxamic acid (-CONHOH) | Chelates the zinc ion in the HDAC active site. |
This table illustrates the established pharmacophore model for HDAC inhibitors and proposes a potential role for the title compound's core structure as a "cap group."
A significant area of investigation for structures related to this compound is in the development of Retinoic Acid Receptor (RAR) agonists. nih.gov RARs are nuclear receptors that play a crucial role in cell growth, differentiation, and apoptosis. nih.gov Research has led to the discovery of potent and selective RARα agonists based on a 4-benzamido benzoic acid template. researchgate.net
Specifically, a series of 4'-(3-chloro-4,5-dialkoxybenzamido) benzoic acid derivatives has been identified as having high potency for RARα. researchgate.net In these molecules, the 3-chloro-4-alkoxy substitution pattern, which is a key feature of this compound, is critical for activity. The amide linkage connects this chloro-alkoxy substituted ring to another benzoic acid ring, and modifications to either part of the molecule have been shown to systematically alter potency and selectivity across the different RAR isoforms (α, β, and γ). researchgate.net
Table 3: Research Findings on RAR Agonists with a 3-Chloro-4-alkoxybenzoyl Core
| Derivative Class | Target Receptor | Key Structural Features | Reported Outcome |
| 4'-(3-Chloro-4,5-dialkoxybenzamido) benzoic acids | RARα | The 3-chloro and 4,5-dialkoxy substitution pattern on the benzamide (B126) ring. | Identified as a class of potent and selective RARα agonists. researchgate.net |
| Introduction of a methyl group on the second benzoic acid ring | RARα | Substitution at the ortho-position of the second benzoic acid. | Found to increase potency while maintaining good selectivity against RARβ and RARγ. nih.gov |
This interactive table summarizes key research findings for RAR agonists that share the core structural elements of this compound.
Research on this compound Remains Undisclosed
Despite a comprehensive search of scientific literature and patent databases, detailed pharmacological and biological research findings for the chemical compound this compound are not publicly available. As a result, a thorough analysis of its specific activities, as outlined in the requested article structure, cannot be provided at this time.
The investigation sought to detail the compound's role in several key areas of biomedical research, including its potential as a STING (Stimulator of Interferon Genes) agonist, its molecular targets and signaling pathways, its structure-activity relationships, and its application in anticancer research. However, no specific studies or data sets were identified for this compound in these contexts.
The inquiry into its potential as a STING agonist, a significant area of interest in cancer immunotherapy, yielded no direct evidence of its investigation for this purpose. While the broader field of STING agonist development is active, with numerous compounds under investigation, this compound does not appear in the available literature as one of them. A related patent for methods of administering STING agonists mentions Methyl 4-Chloro-3-methoxy-S-nitrobenzoate, a structurally distinct molecule.
Similarly, searches for mechanistic studies to identify the molecular targets of this compound and to elucidate its effects on cellular signaling pathways were unsuccessful. Furthermore, no structure-activity relationship (SAR) investigations, which are crucial for optimizing the potency and selectivity of a compound, have been published. Comparative biological profiling against its isomers and analogs also appears to be an un-investigated area.
In the realm of oncology, no research detailing the antiproliferative activity of this compound or its potential in disease research models and biomarker discovery could be located.
While chemical databases provide basic information on this compound and its analogs, they lack the in-depth biological and pharmacological data necessary to construct a detailed scientific article as requested. The absence of such information suggests that while the compound may be synthesized or used as an intermediate in chemical processes, its biological effects have not been a subject of published scientific inquiry.
Potential in Disease Research Models and Biomarker Discovery
Anti-inflammatory Mechanism Studies
Direct studies detailing the anti-inflammatory mechanisms of this compound are not prominently available. However, research into other substituted benzoic acid derivatives offers a framework for potential anti-inflammatory action. For instance, a study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a more complex salicylic (B10762653) acid derivative, demonstrated significant anti-inflammatory properties in a lipopolysaccharide-induced mouse model. nih.gov
This related compound was found to exert its effects by:
Reducing Prostaglandin E-2 (PGE-2) levels: A key mediator of inflammation and pain. nih.gov
Inhibiting Cyclooxygenase-2 (COX-2) expression: An enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov
Decreasing Reactive Oxygen Species (ROS) production: Molecules that contribute to oxidative stress and cellular damage during inflammation. nih.gov
Lowering expression of NOX2 and NF-κB: Key players in the inflammatory signaling cascade. nih.gov
The study concluded that this compound exhibited potent anti-inflammatory properties, in some cases superior to aspirin, by modulating these critical inflammatory pathways. nih.gov While these findings pertain to a different molecule, they highlight the potential of the substituted benzoate structure to serve as a scaffold for anti-inflammatory agents. Research on various benzoxazole (B165842) derivatives, which can be synthesized from benzoic acid precursors, has also noted anti-inflammatory activities among their diverse biological profiles. biotech-asia.org
Table 1: Anti-inflammatory Effects of a Structurally Related Benzoic Acid Derivative (Data based on a study of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid) nih.gov
| Marker | Effect Observed | Significance |
| Prostaglandin E-2 (PGE-2) | Significantly Reduced | p = 0.005 |
| Nitric Oxide (Plasma) | Significantly Reduced | p = 0.0011 |
| NOX2 Expression (Liver) | Significantly Reduced | p < 0.0001 |
| NF-κB Expression (Liver) | Significantly Reduced | p < 0.0001 |
| NF-κB Expression (Splenocytes) | Significantly Reduced | p = 0.0036 |
This interactive table summarizes key findings from a study on a related compound, illustrating common pathways targeted in anti-inflammatory research.
Involvement in Volatile Organic Compound Analysis for Disease Diagnostics
The analysis of volatile organic compounds (VOCs) in exhaled breath is an emerging field for the non-invasive diagnosis of various diseases, including cancers and metabolic disorders. nih.govnih.gov VOCs are metabolic byproducts that can be altered by pathological processes in the body. nih.gov While this compound itself has not been specifically identified as a key biomarker in the available literature, the chemical class of benzoates and related aromatic compounds are among the many VOCs investigated.
The diagnostic potential of VOC analysis relies on identifying patterns or a "breathprint" of multiple compounds rather than a single biomarker. scienceopen.com Research in this area uses sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) to detect trace levels of these compounds in breath samples. nih.govscienceopen.com
Studies have identified various VOCs as potential biomarkers for conditions such as gastric, colorectal, and lung cancers. nih.govscienceopen.com These compounds are often simple molecules like aldehydes, ketones, and hydrocarbons. nih.gov The premise is that cancer cells have altered metabolic processes that produce or consume organic compounds differently than healthy cells, leading to a detectable change in the composition of exhaled breath. nih.gov
Table 2: Examples of VOCs Investigated as Potential Disease Biomarkers (Note: This table provides general examples and does not include this compound, which has not been identified as a biomarker in the reviewed literature.)
| Compound Class | Example Compounds | Associated Conditions (in research) |
| Aldehydes | Hexanal, Nonanal | Gastric, Colorectal, and other Cancers nih.govmdpi.com |
| Ketones | 3-Heptanone | Gastric and Colorectal Cancers nih.gov |
| Alcohols | 1-Propanol, Methanol (B129727) | Lung Cancer scienceopen.com |
| Hydrocarbons | Isoprene, Cyclohexane | Lung Cancer, Mesothelioma scienceopen.commdpi.com |
| Nitriles | Acetonitrile (B52724) (CH3CN) | Lung Cancer scienceopen.com |
This interactive table lists classes and examples of VOCs studied for disease diagnosis, illustrating the chemical diversity of potential biomarkers.
The successful application of this diagnostic approach depends on the ability to accurately and reproducibly identify a specific combination of VOCs that can distinguish between healthy individuals and those with a particular disease. scienceopen.com
Computational and Theoretical Chemistry Studies
Quantum Mechanical and Electronic Structure Investigations
Quantum mechanical calculations are pivotal in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the geometry, electronic distribution, and spectroscopic characteristics of Methyl 3-chloro-4-ethoxybenzoate.
Prediction of Molecular Geometries and Conformational Preferences
Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule. By performing a potential energy scan, researchers can identify the most stable conformation. For instance, in a related molecule, 4-ethoxy-2,3-difluoro benzamide (B126), the most stable energy was determined by scanning the dihedral angle of the ethoxy group. nih.gov This process helps in understanding the molecule's shape and flexibility. The optimized geometry of similar benzamide derivatives has been established using the B3LYP/6-31+G(d,p) level of theory. nih.gov
Conformational analysis of related molecules, such as ethyl chlorothioformate, has shown a preference for specific conformations like the syn-gauche form in the solid phase, which aligns with gas-phase studies. researchgate.net This preference is influenced by a combination of resonance and hyperconjugation effects. researchgate.net For this compound, similar computational studies would reveal the preferred orientation of the ethoxy and methyl ester groups relative to the benzene (B151609) ring, which is crucial for its interaction with other molecules.
Analysis of Electronic Properties: Dipole Moments, Polarizability, and Frontier Molecular Orbitals
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its susceptibility to electronic excitation. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For a Schiff base compound, the HOMO-LUMO energy gap was calculated to be around 3.13-3.20 eV. researchgate.net Analysis of the molecular electrostatic potential (MEP) map helps to visualize the electron density distribution and identify sites prone to electrophilic and nucleophilic attack. bhu.ac.in
Table 1: Calculated Electronic Properties of a Related Chalcone Derivative bhu.ac.in
| Property | Value |
| Dipole Moment | 4.8670 Debye |
| Point Group Symmetry | C1 |
This table is based on data for a different but structurally related molecule and is for illustrative purposes.
Computational Simulations of Spectroscopic Data (e.g., NMR, Mass Spectrometry Fragmentation)
Computational methods can simulate spectroscopic data, which aids in the interpretation of experimental results. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for protons (¹H NMR) and carbon atoms (¹³C NMR) can be compared with experimental spectra to confirm the molecular structure. rsc.orgdoi.org For instance, the calculated chemical shifts for a related pyrene-containing benzoate (B1203000) derivative showed good correlation with experimental values. researchgate.net
Mass spectrometry fragmentation patterns can also be predicted computationally. The electron ionization (EI) mass spectra of regioisomeric methyl ethoxybenzoates show characteristic fragmentation pathways. researchgate.net For esters, common fragmentation includes the loss of the alkoxy group. libretexts.org For example, ethyl benzoate (m/z 150) typically shows a base peak at m/z 105, corresponding to the loss of an ethoxy radical. pharmacy180.com Simulating these fragmentation patterns for this compound would help in identifying its unique mass spectral signature. nih.govyoutube.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the behavior of molecules over time and their interactions with biological systems.
Ligand-Protein Interaction Analysis through Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govnih.gov This method is crucial in drug discovery for evaluating the binding affinity and mode of interaction of a potential drug candidate. researchgate.net For example, docking studies of 3-mercapto-1,2,4-triazole derivatives have been used to understand their binding to target proteins, corroborating experimental findings about their biological activity. nih.gov For this compound, molecular docking could be employed to explore its potential interactions with various biological targets, identifying key amino acid residues involved in the binding.
Investigation of Intermolecular Forces and Packing Models
Understanding the intermolecular forces is essential for predicting the crystal structure and physical properties of a compound. Computational studies can reveal the nature and strength of these interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in a solid state. researchgate.net Analysis of the crystal packing of related molecules has been performed using theories like the Atoms in Molecules (AIM) theory to characterize intermolecular interactions. researchgate.net Such investigations for this compound would provide valuable information about its solid-state properties.
Advanced Analytical Methodologies for Characterization and Detection
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of methyl 3-chloro-4-ethoxybenzoate. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups and atomic arrangement can be obtained.
Mass Spectrometry (MS) Techniques, including EI-MS, ESI-MS, GC-MS, and MS/MS Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is expected to show a molecular ion peak ([M]⁺) at m/z 214, corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic peak ([M+2]⁺) at m/z 216 with an intensity of approximately one-third of the molecular ion peak would be observed.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS, a softer ionization technique, would likely show a protonated molecular ion ([M+H]⁺) at m/z 215.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. shimadzu.com
MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation of a selected precursor ion. Key fragmentation pathways for this compound would likely involve the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) to yield a fragment at m/z 183, and the loss of the ethoxy group (-OC₂H₅, 45 Da) resulting in a fragment at m/z 169. Further fragmentation of the benzoyl cation could also be observed.
Predicted Mass Spectrometry Data for this compound
| Technique | Ion | Predicted m/z | Notes |
| EI-MS | [M]⁺ | 214 | Molecular Ion |
| EI-MS | [M+2]⁺ | 216 | Isotopic peak due to ³⁷Cl |
| ESI-MS | [M+H]⁺ | 215 | Protonated Molecular Ion |
| MS/MS | [M-OCH₃]⁺ | 183 | Loss of methoxy group |
| MS/MS | [M-OC₂H₅]⁺ | 169 | Loss of ethoxy group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by several key absorption bands. A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages would likely appear in the range of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.
Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| C=O Stretch (Ester) | 1720 - 1740 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (Ester and Ether) | 1100 - 1300 |
| C-Cl Stretch | <800 |
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Retention Time Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantitative analysis. A reverse-phase HPLC method would be most suitable, typically employing a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The retention time of the compound would depend on the specific conditions, including the column dimensions, mobile phase composition, flow rate, and temperature. By creating a calibration curve with standards of known concentration, the purity of a sample can be accurately determined.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
As a volatile compound, this compound is well-suited for analysis by Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS) for definitive identification. shimadzu.com A non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane phase, would likely be used for separation. The retention time in GC is dependent on the column temperature program, carrier gas flow rate, and the column's stationary phase. GC-MS provides both the retention time for quantitative analysis and the mass spectrum for qualitative identification, making it a powerful tool for the analysis of this compound in complex mixtures.
X-ray Diffraction (XRD) Studies for Solid-State Structural Elucidation
Following a comprehensive review of scientific literature and chemical databases, no specific X-ray diffraction (XRD) studies for this compound were found. Therefore, detailed crystallographic data, including its crystal system, space group, and unit cell dimensions, are not available in the public domain at this time.
Electrochemical and Dielectric Spectroscopy Investigations
Similarly, a thorough search for research pertaining to the electrochemical and dielectric properties of this compound yielded no specific results. Investigations into its electrochemical behavior, such as oxidation and reduction potentials, and its dielectric properties, which are crucial for understanding its behavior in electric fields, have not been documented in available scientific literature.
Patent Landscape and Intellectual Property Analysis
Overview of Patent Literature Pertaining to Methyl 3-chloro-4-ethoxybenzoate and Structurally Related Benzoate (B1203000) Esters
An examination of the patent landscape reveals a significant focus on the synthesis and application of chlorinated and ethoxylated benzoate esters as crucial intermediates in the manufacturing of more complex molecules, particularly in the pharmaceutical and agrochemical industries. While patents specifically claiming this compound as a novel entity are not prominent, the literature is rich with patents for structurally similar compounds, providing valuable insights into the intellectual property trends in this chemical space.
Key themes emerging from the patent literature include:
Process Innovations: A substantial number of patents are directed towards optimizing the synthesis of substituted benzoic acids and their esters. These innovations often focus on improving yield, purity, and safety while reducing costs and environmental impact.
Novel Derivatives: Patents frequently claim novel derivatives of benzoate esters that incorporate these molecules as building blocks. These derivatives are often designed to have specific biological activities.
Intermediate Status: Benzoate esters like this compound are often cited as intermediates in patents for larger, more complex molecules, indicating their established role in multi-step synthetic pathways.
The following table provides an overview of representative patents for structurally related benzoate esters and their key contributions to the field.
| Patent Number | Title | Key Focus | Assignee (if available) |
| CN101434545A | Method for preparing methyl p-chloromethyl benzoate | A method for the side-chain chlorination of methyl p-methylbenzoate to produce methyl p-chloromethyl benzoate. | WUHAN YOUJI INDUSTRIAL Co Ltd |
| CN105384620A | 3-chloro methyl benzoic acid synthetic method | A one-step synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde. | Not specified |
| EP0534412B1 | Process for the production of 4-chloro-trichloro-methyl benzene (B151609) | A vapor-phase chlorination process to produce 4-chlorobenzotrichloride (B167033) from p-xylene (B151628). | Not specified |
| CN102627591B | Preparation method of 2-chloro-4-methylsulfonylbenzoic acid | A method for the synthesis of 2-chloro-4-methylsulfonylbenzoic acid via chlorination and oxidation. | Not specified |
| US6399781B1 | Process for making 3-amino-2-chloro-4-methylpyridine | Describes syntheses of a key intermediate for nevirapine, highlighting various synthetic strategies. | Boehringer Ingelheim Pharmaceuticals, Inc. |
| EP0147211B1 | 4H-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them... | Discloses benzoxazinone (B8607429) derivatives, which can be synthesized from substituted anthranilates. | Not specified |
Analysis of Novel Applications and Derivative Compositions Claimed in Patents
Patents related to benzoate esters often claim novel applications and derivative compositions that leverage the unique substitution patterns of these molecules. The chloro and ethoxy groups on the benzene ring can influence the chemical reactivity and biological activity of the resulting derivatives.
A significant area of application for these derivatives is in the development of new pharmaceutical agents. For instance, substituted benzoic acids and their esters are common starting materials for the synthesis of compounds with potential therapeutic effects. The patent for 4H-3,1-benzoxazin-4-ones, for example, describes a class of compounds with potential pharmaceutical applications that can be derived from substituted methyl anthranilates.
In the agrochemical sector, derivatives of chlorinated benzoic acids are utilized in the creation of herbicides and pesticides. The patent for the production of 4-chlorobenzotrichloride highlights its role as a valuable intermediate in the commercial production of herbicides.
The table below details patents that claim novel applications and derivative compositions based on benzoate ester structures.
| Patent Number | Title | Novel Application/Derivative Composition Claimed |
| EP0147211B1 | 4H-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them... | Claims novel 4H-3,1-benzoxazin-4-one derivatives with potential pharmaceutical activity, synthesized from substituted anthranilic acid esters. |
| US3806534A | Sulphamyl-benzoic acid derivatives | Discloses sulphamyl-benzoic acid derivatives with diuretic and saluretic properties. |
| US6399781B1 | Process for making 3-amino-2-chloro-4-methylpyridine | While focused on a process, the patent underscores the importance of the final product as a key intermediate for the HIV-1 drug, nevirapine. |
Evaluation of Synthetic Method Patents and Process Innovations
A major thrust of the patent literature in this area is the development of improved synthetic methods for producing substituted benzoate esters and their precursors. These process innovations aim to overcome challenges such as low yields, the formation of undesirable isomers, harsh reaction conditions, and the use of hazardous reagents.
For example, the patent for the synthesis of 3-chloromethyl benzoic acid describes a one-step method that is simpler, safer, and higher-yielding compared to previous multi-step processes. It utilizes readily available starting materials and a Lewis acid catalyst. Similarly, the patent for preparing methyl p-chloromethyl benzoate details a side-chain chlorination reaction, which is a common strategy for introducing a chloromethyl group onto a toluene (B28343) derivative.
Innovations also extend to the chlorination of the benzene ring itself. The patent for producing 4-chlorobenzotrichloride outlines a vapor-phase chlorination process that is isomer-specific, avoiding the formation of unwanted by-products often associated with ring chlorination in the liquid phase.
The following table summarizes key patents focused on synthetic methods and process innovations for producing compounds structurally related to this compound.
| Patent Number | Title | Patented Synthetic Method or Process Innovation |
| CN101434545A | Method for preparing methyl p-chloromethyl benzoate | Describes the side-chain chlorination of methyl p-methylbenzoate using a free radical reaction under light or catalyst initiation to produce methyl p-chloromethyl benzoate. |
| CN105384620A | 3-chloro methyl benzoic acid synthetic method | A one-step synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde using a Lewis acid catalyst, offering high yield and safety. |
| EP0534412B1 | Process for the production of 4-chloro-trichloro-methyl benzene | A vapor-phase chlorination of p-xylene in the presence of water and an activated carbon catalyst to produce 4-chlorobenzotrichloride with high isomer specificity. |
| CN102627591B | Preparation method of 2-chloro-4-methylsulfonylbenzoic acid | A two-step process involving the chlorination of 4-methylsulfonyltoluene followed by oxidation to yield 2-chloro-4-methylsulfonylbenzoic acid. |
| US6399781B1 | Process for making 3-amino-2-chloro-4-methylpyridine | Discusses various synthetic routes to a key pyridine (B92270) intermediate, including methods to avoid non-selective nitration and the use of expensive or hazardous reagents. |
Environmental Research and Toxicological Considerations in a Research Context
Biotransformation and Metabolic Fate Studies of Benzoate (B1203000) Esters
The biotransformation of Methyl 3-chloro-4-ethoxybenzoate in biological systems is expected to initiate with the hydrolysis of the ester bond, a common metabolic pathway for benzoate esters. This reaction would be catalyzed by non-specific esterase enzymes present in a wide range of organisms, yielding methanol (B129727) and 3-chloro-4-ethoxybenzoic acid.
Following ester cleavage, the metabolic fate would be determined by the enzymatic systems capable of modifying the substituted aromatic ring of 3-chloro-4-ethoxybenzoic acid. Research on analogous compounds suggests several potential biotransformation routes:
O-Dealkylation: The ethoxy group may be cleaved to form a hydroxyl group, leading to the formation of 3-chloro-4-hydroxybenzoic acid. This is a common metabolic step for alkoxy-substituted aromatic compounds.
Dehalogenation: The chlorine atom can be removed through either aerobic or anaerobic processes. Under aerobic conditions, dioxygenase enzymes can initiate the attack on the aromatic ring, leading to the formation of chlorocatechols which are further metabolized. nih.gov Anaerobic pathways often involve reductive dehalogenation, where the halogen is removed and replaced with a hydrogen atom.
Ring Cleavage: Subsequent to modifications of the substituents, the aromatic ring itself is cleaved. In aerobic organisms, this typically occurs via ortho- or meta-cleavage pathways mediated by dioxygenases, converting the aromatic ring into aliphatic intermediates that can enter central metabolic cycles. nih.gov For instance, Pseudomonas aeruginosa 3mT has been shown to degrade 3-chlorobenzoate (B1228886) and 4-chlorobenzoate (B1228818) via a modified ortho-pathway involving the formation of chlorocatechols. nih.gov
Studies on photoheterotrophic bacteria like Rhodopseudomonas palustris have demonstrated the ability to anaerobically degrade halogenated benzoic acids, such as 3-chlorobenzoate, utilizing them as the sole carbon source in the light. rug.nlnih.gov This highlights the diversity of microbial metabolic capabilities for transforming such compounds.
Biodegradation and Environmental Persistence Research
The persistence of this compound in the environment is dictated by its susceptibility to biotic and abiotic degradation processes. The presence of both a chlorine atom and an ether linkage influences its biodegradability.
Research has shown that chlorinated benzoic acids can be degraded under various conditions. Denitrifying enrichment cultures from soil and sediment have successfully degraded 3-chlorobenzoate and 4-chlorobenzoate, indicating that under anaerobic, nitrate-reducing conditions, mineralization is possible. oup.com The degradation in these systems was dependent on nitrate (B79036) and specific to the position of the halogen substituent. oup.com
The aerobic degradation of chlorobenzoates is also well-documented. For example, Pseudomonas aeruginosa 3mT can degrade high concentrations of 3-chlorobenzoate and 4-chlorobenzoate. nih.gov The primary degradation route involves the formation of corresponding chlorocatechols, which are then processed through a modified ortho-cleavage pathway. nih.gov
Oxygen Availability: Different degradation pathways are active under aerobic versus anaerobic conditions. asm.org
Microbial Community: The presence of microorganisms with the specific enzymes required for ester hydrolysis, dehalogenation, and ring cleavage is crucial.
Nutrient Availability: The presence of other electron acceptors like nitrate can facilitate anaerobic degradation. oup.com
The following table summarizes findings from studies on related compounds, providing insight into the potential biodegradability of this compound.
| Compound Studied | Organism/System | Conditions | Key Findings |
| 3-Chlorobenzoate & 4-Chlorobenzoate | Denitrifying Enrichment Cultures | Anaerobic | Readily degraded; degradation was dependent on nitrate. oup.com |
| 3-Chlorobenzoate | Rhodopseudomonas palustris | Anaerobic/Light | Utilized as the sole growth substrate. rug.nlnih.gov |
| 3-Chlorobenzoate & 4-Chlorobenzoate | Pseudomonas aeruginosa 3mT | Aerobic | Degraded via formation of chlorocatechols and a modified ortho-pathway. nih.gov |
| 4-Hydroxybenzoic acid | Mixed microbial cultures | Aerobic | Readily biodegradable (100% after 28 days under OECD 301C test conditions). oecd.org |
This table is generated based on data for structurally similar compounds to infer the potential behavior of this compound.
Ecotoxicological Assessments and Impact on Non-Target Organisms in Experimental Settings
Hazard classifications for similar compounds provide some indication of potential effects. For instance, 4-ethoxybenzoic acid and 3-chloro-4-ethylbenzoic acid are classified as causing skin and eye irritation. nih.govnih.gov
To provide a more quantitative perspective, ecotoxicity data for 4-hydroxybenzoic acid, a potential metabolite, has been evaluated in several standard aquatic test species. The toxicity to these organisms was found to be relatively low. oecd.org
The following table presents ecotoxicological data for 4-hydroxybenzoic acid, which can serve as a proxy for understanding the potential effects of hydroxylated metabolites of this compound in experimental settings.
| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Selenastrum capricornutum (Alga) | EC50 | 68.5 | 72 hours | oecd.org |
| Daphnia magna (Aquatic Invertebrate) | EC50 (Immobilisation) | >100 | 48 hours | oecd.org |
| Daphnia magna (Aquatic Invertebrate) | EC50 (Reproduction) | >100 | 21 days | oecd.org |
| Oryzias latipes (Fish) | LC50 | 92.8 | 72 hours | oecd.org |
| Oryzias latipes (Fish) | LC50 | 66.5 | 14 days | oecd.org |
This table presents data for a potential metabolite and should be interpreted with caution as the toxicity of the parent compound, this compound, and its primary hydrolysis product may differ.
These data suggest that if this compound is metabolized to a hydroxylated form, the resulting compound may have a low order of acute and chronic toxicity to aquatic organisms. However, the chloro and ethoxy substitutions on the parent molecule could result in a different toxicological profile, and dedicated testing would be required for a definitive assessment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
